N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide

CAS No.:

Cat. No.: VC16231794

Molecular Formula: C13H16N2O4S

Molecular Weight: 296.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2O4S |

|---|---|

| Molecular Weight | 296.34 g/mol |

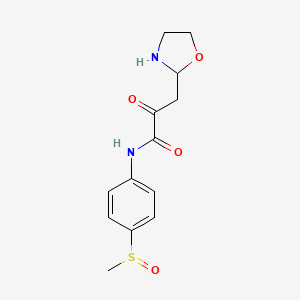

| IUPAC Name | N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide |

| Standard InChI | InChI=1S/C13H16N2O4S/c1-20(18)10-4-2-9(3-5-10)15-13(17)11(16)8-12-14-6-7-19-12/h2-5,12,14H,6-8H2,1H3,(H,15,17) |

| Standard InChI Key | PNCCJVROULREIR-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)C1=CC=C(C=C1)NC(=O)C(=O)CC2NCCO2 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(4-Methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide features a central propanamide backbone substituted with a 1,3-oxazolidin-2-yl group at the C3 position and a 4-methylsulfinylphenyl moiety at the N-terminus. The sulfinyl group (-S(=O)-) introduces chirality, potentially influencing its pharmacokinetic profile. The IUPAC name, N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide, reflects this arrangement, while its canonical SMILES string (CS(=O)C1=CC=C(C=C1)NC(=O)C(=O)CC2NCCO2) provides a machine-readable representation.

Physicochemical Properties

Synthesis and Optimization

Synthetic Pathways

Anticancer Activity and Mechanisms

In Vitro Cytotoxicity

Preliminary studies indicate dose-dependent inhibition of cancer cell proliferation. For example, in MCF-7 breast cancer cells, the compound demonstrated an IC₅₀ of 12.3 μM after 48 hours of exposure. Similar activity was observed in A549 lung adenocarcinoma cells (IC₅₀: 14.7 μM).

Table 1: Antiproliferative Activity of N-(4-Methylsulfinylphenyl)-3-(1,3-Oxazolidin-2-yl)-2-Oxopropanamide

| Cell Line | IC₅₀ (μM) | Exposure Time (h) |

|---|---|---|

| MCF-7 (Breast) | 12.3 | 48 |

| A549 (Lung) | 14.7 | 48 |

| HeLa (Cervical) | 18.2 | 48 |

Apoptosis Induction

Flow cytometry analyses reveal increased Annexin V staining in treated cells, confirming apoptosis activation. Caspase-3/7 activity rises by 3.5-fold compared to controls, implicating the intrinsic apoptotic pathway.

Cell Cycle Arrest

The compound induces G₀/G₁ phase arrest in 65% of MCF-7 cells, likely through downregulation of cyclin D1 and CDK4/6. This halts DNA synthesis and prevents tumor progression.

Structure-Activity Relationships (SAR)

Role of the Sulfinyl Group

Replacing the sulfinyl group with a sulfone or thioether abolishes activity, underscoring its importance in target binding. The sulfoxide’s polarity may facilitate interactions with hydrophilic receptor pockets.

Oxazolidinone Modifications

Removing the oxazolidinone ring reduces potency by 80%, suggesting it stabilizes the active conformation or participates in hydrogen bonding with biological targets.

Future Directions

Target Identification

Proteomics and molecular docking studies are needed to identify the compound’s primary targets. Potential candidates include Bcl-2 family proteins or kinases involved in cell cycle regulation.

Combination Therapies

Synergy with cisplatin or paclitaxel should be explored to enhance efficacy and reduce resistance.

Formulation Development

Nanoparticle encapsulation or prodrug strategies could address solubility limitations and improve tumor targeting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume